

An In-depth Technical Guide to **BMY 7378** (CAS Number: 21102-95-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *BMY 7378*

Cat. No.: *B1662572*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMY 7378, with CAS number 21102-95-4, is a potent and selective pharmacological tool extensively utilized in neuroscience and cardiovascular research. Chemically designated as 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione dihydrochloride, this compound exhibits a dual mechanism of action, functioning as a high-affinity antagonist for the α 1D-adrenergic receptor and a partial agonist for the serotonin 1A (5-HT1A) receptor.^{[1][2]} Its selectivity for the α 1D-adrenoceptor subtype over α 1A and α 1B subtypes makes it an invaluable ligand for dissecting the physiological and pathological roles of this specific receptor.^{[3][4][5]} Furthermore, its activity at the 5-HT1A receptor contributes to its complex pharmacological profile, including its observed antihypertensive effects.^{[6][7]} Recent studies have also suggested a potential role for **BMY 7378** as an angiotensin-converting enzyme (ACE) inhibitor.^{[8][9][10][11]} This guide provides a comprehensive overview of the technical information available for **BMY 7378**, including its chemical and physical properties, pharmacological data, and detailed experimental protocols.

Chemical and Physical Properties

BMY 7378 is a synthetic compound available as a dihydrochloride salt, which is soluble in water.^{[4][10]} Its chemical structure features a piperazine moiety linked to an azaspiro-decane-dione group.^[1]

Property	Value	Reference
CAS Number	21102-95-4	[4]
Chemical Name	8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione, dihydrochloride	[12]
Molecular Formula	C22H31N3O3 · 2HCl	[12]
Molecular Weight	458.42 g/mol	[4][6]
Appearance	White solid	[13]
Solubility	Soluble in water to 100 mM	[4]
Purity	≥98% (HPLC)	[13]

Pharmacological Profile

BMY 7378 is characterized by its high affinity and selectivity for the α 1D-adrenergic receptor and its partial agonist activity at the 5-HT1A receptor.

Adrenergic Receptor Binding Affinity

BMY 7378 displays a significantly higher affinity for the α 1D-adrenoceptor subtype compared to the α 1A and α 1B subtypes.

Receptor Subtype	Species	Ki (nM)	pKi	Reference
α 1D-Adrenoceptor	Rat	2	8.7	[3][4]
	Human	-	[5]	
α 1A-Adrenoceptor	Rat	800	6.1	[3][4]
α 1B-Adrenoceptor	Hamster	600	6.2	[3][4]
	Human	-	[5]	
α 2C-Adrenoceptor	-	-	6.54	[12]

Serotonin Receptor Binding Affinity and Functional Activity

BMY 7378 acts as a partial agonist at the 5-HT1A receptor.

Receptor	Activity	IC50 (nM)	pKi	Reference
5-HT1A Receptor	Partial Agonist	0.8	8.3	[4][12]

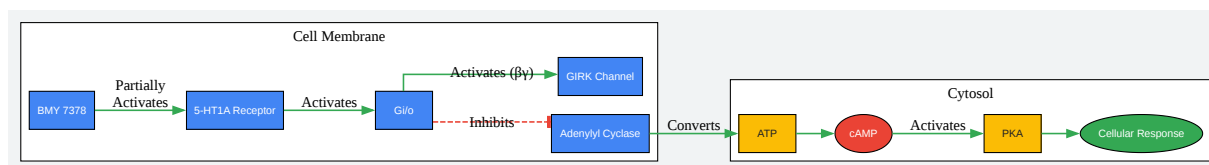
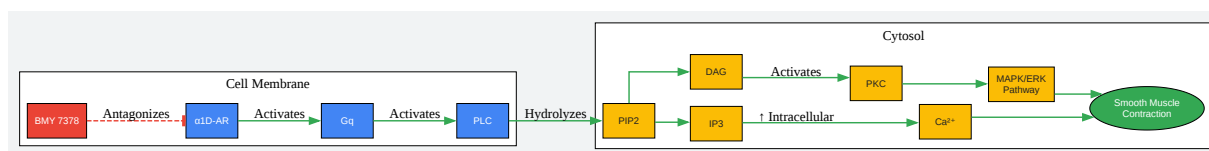
Mechanism of Action and Signaling Pathways

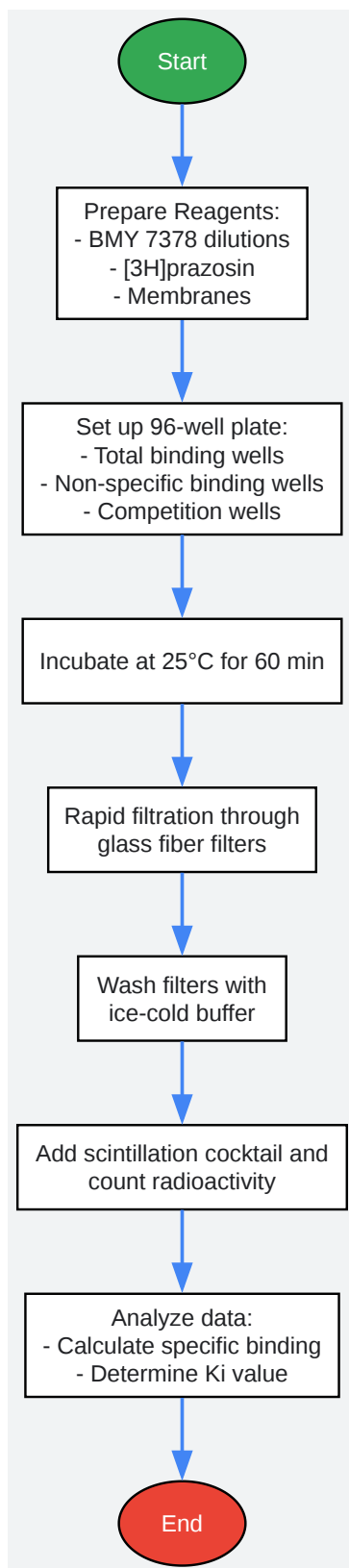
The dual activity of **BMY 7378** on α 1D-adrenergic and 5-HT1A receptors results in the modulation of distinct downstream signaling cascades.

α 1D-Adrenergic Receptor Antagonism

As an antagonist, **BMY 7378** blocks the binding of endogenous catecholamines like norepinephrine and epinephrine to the α 1D-adrenoceptor. This Gq-protein coupled receptor, upon activation, typically initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3

triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking this pathway, **BMY 7378** can inhibit downstream effects such as smooth muscle contraction. The $\alpha 1$ D-adrenoceptor has also been shown to activate the MAPK/ERK signaling pathway.[14]





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alpha 1D-Adrenergic Receptor (extracellular) Polyclonal Antibody (AAR-019-200UL) [thermofisher.com]
- 3. The α 1D-adrenoreceptor antagonist BMY 7378 reverses cardiac hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lair.etamu.edu [lair.etamu.edu]
- 6. Measurement of cAMP for G α s- and G α i Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Characterization of alpha 1 D-adrenoceptor subtype in rat myocardium, aorta and other tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BMY 7378, a selective α 1D-adrenoceptor antagonist, is a new angiotensin converting enzyme inhibitor: In silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Localization of alpha 1-adrenoceptors in rat and human hearts by immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hypertension model in rats - Enamine [enamine.net]
- 13. resources.revvity.com [resources.revvity.com]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to BMY 7378 (CAS Number: 21102-95-4)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662572#bmy-7378-cas-number-21102-95-4-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com